molecular formula C16H12ClN3O2 B2382287 3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide CAS No. 692763-20-5

3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

Cat. No.: B2382287
CAS No.: 692763-20-5
M. Wt: 313.74
InChI Key: YLZLGSZQDOAPDS-UHFFFAOYSA-N
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Description

3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a chemical compound with a complex structure that includes a benzamide group, a chloro substituent, and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzoyl chloride with 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, the compound can enhance the efficacy of certain cancer therapies by preventing the repair of damaged DNA in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is unique due to its specific chloro substituent, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-11-5-3-4-10(8-11)15(21)18-9-14-12-6-1-2-7-13(12)16(22)20-19-14/h1-8H,9H2,(H,18,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZLGSZQDOAPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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